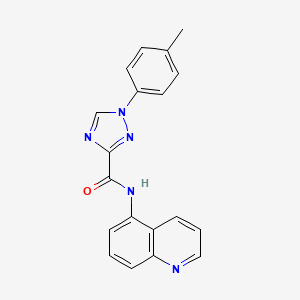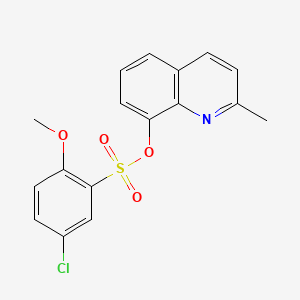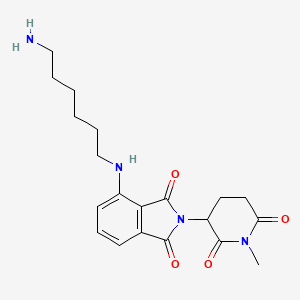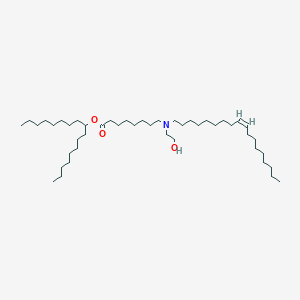![molecular formula C16H19ClN2O3S B15282629 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and a sulfonyl group, which is further connected to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting with the chlorination of naphthalene to introduce the chlorine atom. This is followed by sulfonylation to attach the sulfonyl group. The resulting intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring. Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}acetaldehyde or 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}acetic acid.
科学研究应用
2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.
相似化合物的比较
Similar Compounds
2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol: Similar structure but with a bromine atom instead of chlorine.
2-{4-[(4-Methyl-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol: Contains a methyl group instead of chlorine.
2-{4-[(4-Nitro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol: Features a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol imparts unique electronic properties, affecting its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
属性
分子式 |
C16H19ClN2O3S |
|---|---|
分子量 |
354.9 g/mol |
IUPAC 名称 |
2-[4-(4-chloronaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19ClN2O3S/c17-15-5-6-16(14-4-2-1-3-13(14)15)23(21,22)19-9-7-18(8-10-19)11-12-20/h1-6,20H,7-12H2 |
InChI 键 |
KTPQBZMXOXXJQG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B15282551.png)
![Ethyl 5'-amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carboxylate](/img/structure/B15282562.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)carbohydrazonoyl]-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B15282573.png)


![1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)


![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282598.png)
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B15282602.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B15282615.png)
![2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B15282618.png)

![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282633.png)
